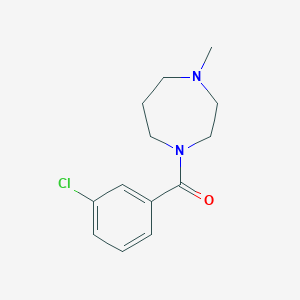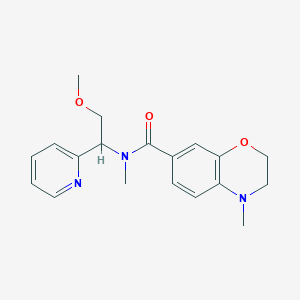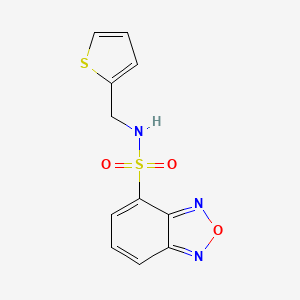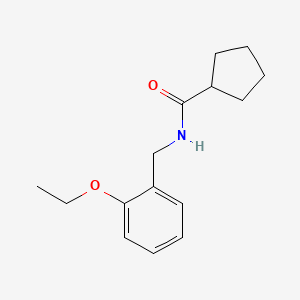
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane, also known as Ro 15-1788 or flumazenil, is a benzodiazepine antagonist that is widely used in scientific research. It was first synthesized in 1981 by Hoffmann-La Roche and was approved by the US Food and Drug Administration in 1991 for the treatment of benzodiazepine overdose.
Mécanisme D'action
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. Benzodiazepines enhance the effects of GABA, the major inhibitory neurotransmitter in the brain, by binding to the benzodiazepine site on the receptor. This compound 15-1788 binds to the same site as benzodiazepines but does not enhance the effects of GABA. Instead, it blocks the effects of benzodiazepines and thereby reduces the inhibitory effects of GABA.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and to enhance cognitive function in animal models. It has also been shown to reduce the severity of alcohol withdrawal symptoms and to have potential therapeutic effects in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 is its specificity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively study the effects of benzodiazepines on the brain without interference from other neurotransmitter systems. However, this compound 15-1788 has some limitations in lab experiments. For example, it has a relatively short half-life and may require frequent administration to maintain its effects. It also has poor solubility in water, which can limit its use in some experimental protocols.
Orientations Futures
There are many potential future directions for research on 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788. One area of interest is the role of the GABA-A receptor in the pathophysiology of various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Another area of interest is the development of new compounds that target the benzodiazepine site on the GABA-A receptor with greater specificity and efficacy. Finally, there is ongoing research into the potential therapeutic applications of this compound 15-1788 in the treatment of alcohol and drug addiction.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 involves the reaction of 4-methyl-1,4-diazepane with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound 15-1788.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-4-methyl-1,4-diazepane 15-1788 is primarily used in scientific research as a tool to study the effects of benzodiazepines on the brain. It is a competitive antagonist of the benzodiazepine site on the GABA-A receptor, which is the target site for benzodiazepines. By blocking the effects of benzodiazepines, this compound 15-1788 can be used to study the role of the GABA-A receptor in various physiological and pathological processes.
Propriétés
IUPAC Name |
(3-chlorophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-15-6-3-7-16(9-8-15)13(17)11-4-2-5-12(14)10-11/h2,4-5,10H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTOZSCLAMVLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5328526.png)

![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5328541.png)
![3-[(dimethylamino)methyl]-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5328546.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5328547.png)

![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5328560.png)

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
![N-(1H-imidazol-2-ylmethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5328591.png)

![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328596.png)